molecular formula C26H23N3O2 B11285701 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11285701
M. Wt: 409.5 g/mol
InChI Key: OMQAHERULOMNJP-UHFFFAOYSA-N
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Description

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of barbituric acid derivatives with aldehydes and anilines in a one-pot reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoindole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups on the pyrimidoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

1,3-dibenzyl-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H23N3O2/c1-18-13-14-22-21(15-18)23-24(27(22)2)25(30)29(17-20-11-7-4-8-12-20)26(31)28(23)16-19-9-5-3-6-10-19/h3-15H,16-17H2,1-2H3

InChI Key

OMQAHERULOMNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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